REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:7]([CH:19]([CH3:21])[CH3:20])[CH:6]=1)(=O)C.[OH-].[Na+].CCCCCCC>O.CO>[CH2:12]([O:11][C:8]1[CH:9]=[CH:10][C:5]([OH:4])=[CH:6][C:7]=1[CH:19]([CH3:21])[CH3:20])[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|
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Name
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4-Benzyloxy-3-isopropylphenyl acetate
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Quantity
|
5.59 kg
|
Type
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reactant
|
Smiles
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C(C)(=O)OC1=CC(=C(C=C1)OCC1=CC=CC=C1)C(C)C
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Name
|
|
Quantity
|
1.2 kg
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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30 L
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Type
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solvent
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Smiles
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O
|
Name
|
|
Quantity
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30 L
|
Type
|
solvent
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Smiles
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CO
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Name
|
|
Quantity
|
10 L
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Type
|
reactant
|
Smiles
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CCCCCCC
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Type
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CUSTOM
|
Details
|
This solution is stirred at 24° for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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This is concentrated in vacuo (40°, 3 Torr)
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Type
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CUSTOM
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Details
|
to remove the methanol
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Type
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EXTRACTION
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Details
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This residue is then extracted with ethyl acetate (2×16 L)
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Type
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WASH
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Details
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the combined organic layers are washed with aqueous sodium hydroxide (1N, 2×10 L) and water (3×12 L)
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Type
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CUSTOM
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Details
|
is stripped in vacuo (50°, 3 Torr)
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Type
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CUSTOM
|
Details
|
to yield an amber oil
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Type
|
WAIT
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Details
|
to stand overnight at room temperature at which time
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Duration
|
8 (± 8) h
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Type
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FILTRATION
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Details
|
the solids are collected by filtration
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Type
|
WASH
|
Details
|
washed with cold heptane (2×1 L)
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Type
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CUSTOM
|
Details
|
After air-drying
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Type
|
CUSTOM
|
Details
|
the product is further dried in vacuo (25°, 120 Torr) for 72 hours
|
Duration
|
72 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)O)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |